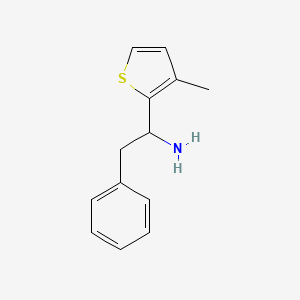

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylthiophen-2-yl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8,12H,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWBYJUTEWCXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed C-H arylation of thiophenes can be used to introduce various substituents efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes or sulfonated derivatives.

Scientific Research Applications

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and antinociceptive effects . Additionally, it may interact with GABA transporters, enhancing inhibitory neurotransmission .

Comparison with Similar Compounds

3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares the thiophene ring and exhibits similar anticonvulsant properties.

Tiagabine: Contains a thiophene ring and is used as an antiepileptic drug.

Uniqueness: 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a thiophene ring with a phenylethanamine moiety allows for versatile chemical modifications and potential therapeutic applications.

Biological Activity

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine, also known by its CAS number 143380-24-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a thiophene ring, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cell signaling pathways, antimicrobial properties, and potential therapeutic applications.

1. Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess notable antibacterial activity against various pathogens. Although specific data for this compound is limited, it is hypothesized that its structural similarities may confer comparable effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Thiazole Derivative A | E. coli | 15 | |

| Thiazole Derivative B | S. aureus | 20 | |

| 1-(3-Methylthiophen-2-yl)-2-aminoethanol | Not tested yet | N/A | N/A |

2. Effects on Cell Signaling

Recent studies have highlighted the role of phosphoinositide 3-kinases (PI3Ks) in various cellular processes such as growth and metabolism. The compound's structural features suggest it may interact with these pathways, potentially acting as an inhibitor or modulator.

Case Study: PI3K Inhibition

In a study investigating selective inhibitors for PI3K-C2α, compounds with similar scaffolds to this compound demonstrated significant inhibitory activity with IC50 values ranging from 0.51 μM to 0.10 μM depending on structural modifications . This suggests the potential for similar efficacy in modulating PI3K activity.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the presence of the methylthiophene moiety may play a crucial role in binding to specific targets within the cell signaling pathways.

Future Research Directions

Further studies are necessary to explore:

- In vitro and In vivo Studies : Detailed investigations into the pharmacokinetics and pharmacodynamics of this compound.

- Structure–Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity.

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to minimize side reactions.

- Adjust substituent steric effects to improve regioselectivity .

How can researchers resolve overlapping signals in the NMR characterization of this compound?

Basic Research Question

Overlapping signals in NMR spectra (e.g., aromatic protons or methyl groups) can be addressed using:

- 2D NMR Techniques : HSQC and HMBC to assign coupled protons and carbons.

- Variable Temperature NMR : To separate broadened signals caused by dynamic processes.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na] peak matching calculated mass) .

Q. Example NMR Data (CDCl) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.78 | s (6H) | CH (thiophene) |

| 2.90–3.20 | m (2H) | CH (ethylamine) |

| 7.20–7.40 | m (5H) | Phenyl ring protons |

What advanced strategies are used to analyze crystallographic data for structural confirmation?

Advanced Research Question

For single-crystal X-ray diffraction:

Q. Common Challenges :

- Twinned Crystals : Employ twin refinement protocols in SHELXL.

- Disorder Modeling : Use PART instructions to refine disordered moieties .

How can researchers evaluate the bioactivity of this compound against neurological targets?

Advanced Research Question

Methodological Approach :

- In Silico Docking : Use AutoDock Vina to predict binding affinity to serotonin/dopamine receptors (amine functionality suggests CNS activity) .

- In Vitro Assays :

- Radioligand Binding : Compete with -labeled ligands (e.g., 5-HT receptors).

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors.

Q. Key Considerations :

- Synthesize enantiomerically pure forms (if chiral) to assess stereoselective activity.

- Validate pharmacokinetics via HPLC-MS in plasma/brain homogenates .

How should researchers address discrepancies in reported spectral data or purity?

Advanced Research Question

Root Causes :

- Isomeric Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Residual Solvents : Analyze via GC-MS (e.g., methanol/ethyl acetate traces).

Q. Resolution Workflow :

Repetitive Purification : Re-crystallize from ethanol/water.

Alternative Techniques :

- LC-NMR : Coupled chromatography-NMR for real-time impurity identification.

- Elemental Analysis : Confirm C/H/N/S ratios against theoretical values .

What computational methods are recommended for studying electronic properties?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) to predict frontier orbitals (HOMO/LUMO) and redox potentials.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability.

Q. Applications :

- Predict reactivity in nucleophilic/electrophilic reactions.

- Guide design of derivatives with enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.